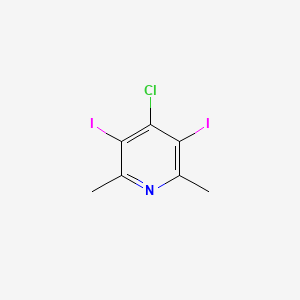

4-Chloro-3,5-diiodo-2,6-dimethylpyridine

Description

Significance of Polyhalogenated Pyridine (B92270) Scaffolds in Contemporary Chemical Research

Polyhalogenated pyridines, which feature multiple halogen atoms, are of particular importance in contemporary chemical research. The presence of several halogens on the pyridine core offers opportunities for selective and sequential functionalization. This differential reactivity is a cornerstone of modern synthetic strategy, enabling the construction of complex molecular architectures from relatively simple precursors. For instance, the distinct reactivities of chlorine, bromine, and iodine atoms on the same pyridine ring can be exploited in sequential cross-coupling reactions, allowing for the controlled introduction of various substituents.

These scaffolds are highly valued in medicinal chemistry and drug discovery. The incorporation of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Furthermore, polyhalogenated pyridines serve as key intermediates in the synthesis of agrochemicals and advanced materials, where their unique electronic and steric properties are harnessed to achieve desired functions. The ability to perform site-selective reactions on these platforms is crucial for creating diverse libraries of compounds for screening and optimization. nih.gov

Contextualizing 4-Chloro-3,5-diiodo-2,6-dimethylpyridine within Halogenated Pyridine Chemistry

Within the broad family of halogenated pyridines, this compound represents a highly functionalized and sterically hindered scaffold. While specific research on this exact compound is not widely documented, its structure suggests significant potential as a versatile synthetic intermediate. The key features of this molecule are:

Differential Halogenation : The presence of both a chlorine atom at the 4-position and two iodine atoms at the 3- and 5-positions. In palladium-catalyzed cross-coupling reactions, carbon-iodine bonds are generally more reactive than carbon-chlorine bonds. This reactivity difference could allow for selective functionalization at the 3- and 5-positions while leaving the 4-chloro group intact for subsequent transformations.

Steric Hindrance : The two methyl groups at the 2- and 6-positions (flanking the nitrogen atom) provide significant steric bulk. This can influence the regioselectivity of reactions and affect the rotational dynamics of the molecule and its derivatives.

Symmetrical Substitution : The symmetrical placement of the iodine and methyl groups (C3/C5 and C2/C6, respectively) presents an interesting platform for creating symmetrically substituted pyridine derivatives.

By analogy with other polyhalogenated pyridines, this compound is poised to be a valuable building block for constructing complex, multi-substituted pyridine-containing molecules for applications in pharmaceutical and materials science.

Detailed Research Findings on this compound

Information presented in this section is based on established principles of organic chemistry and data from structurally similar compounds, given the limited direct research on this compound.

Synthesis and Characterization

Potential Synthetic Routes

The synthesis of this compound would likely start from a more common precursor, such as 2,6-dimethylpyridine (B142122) (2,6-lutidine) or 4-chloro-2,6-dimethylpyridine. A plausible synthetic strategy would involve the direct halogenation of the pyridine ring.

One potential route could be the direct iodination of 4-chloro-2,6-dimethylpyridine. The electron-donating nature of the two methyl groups activates the pyridine ring towards electrophilic substitution. Iodination could be achieved using iodine in the presence of an oxidizing agent or by using a more reactive iodinating agent like N-iodosuccinimide (NIS). The directing effects of the existing substituents would favor iodination at the 3- and 5-positions.

An alternative approach could involve the synthesis of 3,5-diiodo-2,6-dimethylpyridine first, followed by chlorination at the 4-position. However, direct chlorination of a di-iodinated lutidine might be challenging and could lead to a mixture of products. A more controlled method would likely be necessary, possibly involving the conversion of a precursor like 3,5-diiodo-2,6-dimethylpyridin-4-one to the desired 4-chloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Chemical Properties

The chemical reactivity of this compound is expected to be dominated by the carbon-halogen bonds.

Cross-Coupling Reactions : The C-I bonds at the 3- and 5-positions are predicted to be significantly more reactive than the C-Cl bond at the 4-position in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. nih.govacs.org This would allow for selective diarylation, dialkynylation, or diamination at the 3- and 5-positions. Subsequent, more forcing reaction conditions could then be used to functionalize the 4-position.

Nucleophilic Aromatic Substitution (SNAr) : The pyridine ring is electron-deficient, which can facilitate SNAr reactions, particularly at the 4-position activated by the ring nitrogen. However, the high degree of substitution and steric hindrance from the adjacent iodine and methyl groups might impede this pathway.

Spectroscopic Data (Predicted)

The following tables outline the predicted spectroscopic data for this compound, based on analysis of similar substituted pyridines.

Table 1: Predicted ¹H NMR Spectroscopic Data (Predicted for CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 2.8 - 3.0 | Singlet | 6H | C2-CH₃, C6-CH₃ |

Note: Due to the symmetrical nature of the molecule and the absence of protons on the pyridine ring, only a single signal for the two equivalent methyl groups is expected.

Table 2: Predicted ¹³C NMR Spectroscopic Data (Predicted for CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~ 160 - 165 | C2, C6 |

| ~ 145 - 150 | C4 |

| ~ 95 - 100 | C3, C5 |

| ~ 25 - 30 | C2-CH₃, C6-CH₃ |

Note: The chemical shifts are estimates. The carbons attached to iodine (C3, C5) are expected to appear at a significantly higher field (lower ppm) compared to unsubstituted carbons.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type |

| ~ 2950 - 3000 | C-H stretch (methyl) |

| ~ 1520 - 1580 | C=C / C=N ring stretch |

| ~ 1370 - 1450 | C-H bend (methyl) |

| ~ 1000 - 1050 | C-Cl stretch |

| ~ 500 - 600 | C-I stretch |

Structure

3D Structure

Properties

Molecular Formula |

C7H6ClI2N |

|---|---|

Molecular Weight |

393.39 g/mol |

IUPAC Name |

4-chloro-3,5-diiodo-2,6-dimethylpyridine |

InChI |

InChI=1S/C7H6ClI2N/c1-3-6(9)5(8)7(10)4(2)11-3/h1-2H3 |

InChI Key |

RZXMFIRDSRRNPN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)I)Cl)I |

Origin of Product |

United States |

Strategic Synthesis of 4 Chloro 3,5 Diiodo 2,6 Dimethylpyridine and Its Precursors

Methodologies for Regioselective Halogenation of Pyridine (B92270) Systems

Halopyridines are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. nih.govnih.gov However, the selective introduction of halogen atoms at specific positions on the pyridine ring is a significant synthetic challenge. nih.govnih.gov The electronic properties of the pyridine ring, being a π-deficient system, make it resistant to standard electrophilic aromatic substitution (EAS) reactions that are common for benzene (B151609) derivatives. nih.govchemrxiv.org Consequently, harsh reaction conditions are often required, which can limit functional group tolerance and lead to mixtures of regioisomers. chemrxiv.orgnih.gov

Ortho-, Meta-, and Para-Selective Halogenation Approaches

The position of halogenation on a pyridine ring is dictated by the reaction mechanism and the directing effects of any existing substituents. The three primary positions for substitution are ortho (C2/C6), meta (C3/C5), and para (C4) relative to the nitrogen atom.

Ortho-Selective (2-Selective) Halogenation: Direct halogenation at the C2 position is often achieved by activating the pyridine ring through the formation of N-oxides. nih.govacs.org This modification increases the electron density at the C2 and C4 positions, making them more susceptible to electrophilic attack. thieme-connect.de

Meta-Selective (3-Selective) Halogenation: Electrophilic aromatic substitution processes on an unactivated pyridine ring typically favor the C3 position. nih.govacs.org These reactions, however, often demand harsh conditions, such as the use of strong mineral acids, Lewis acid promoters, and high temperatures. nih.govnih.gov An alternative approach involves metalation-halogenation sequences using strong bases, though these often require directing groups to reliably target the 3-position. chemrxiv.org

Para-Selective (4-Selective) Halogenation: Accessing the 4-position can be particularly challenging. nih.gov Strategies to achieve 4-halogenation include metalation-trapping sequences that utilize pre-installed directing groups or multi-step sequences involving pyridine N-oxides. nih.govacs.org The N-oxide can be nitrated at the 4-position, followed by displacement of the nitro group with a halide and subsequent reduction of the N-oxide. nih.govacs.org

| Position | Common Methodologies | Key Features & Limitations |

|---|---|---|

| Ortho (C2/C6) | Pyridine N-Oxide Activation | Increases ring reactivity; allows for milder conditions. nih.gov |

| Meta (C3/C5) | Electrophilic Aromatic Substitution (EAS) | Electronically favored but requires harsh conditions (high temp, strong acids). nih.govnih.gov |

| Para (C4) | N-Oxide Nitration/Displacement; Metalation with Directing Groups | Often requires multi-step sequences or pre-functionalized substrates. nih.govacs.org |

Utilization of Designed Reagents and Activated Pyridine Intermediates

To overcome the inherent low reactivity of the pyridine ring and to control regioselectivity, chemists have developed methods that rely on transforming the pyridine into a more reactive intermediate. These strategies offer milder reaction conditions and greater predictability.

A modern strategy for the para-selective halogenation of pyridines involves the use of specially designed phosphine (B1218219) reagents. nih.govacs.org In this two-step approach, a heterocyclic phosphine is installed at the 4-position of the pyridine, forming an electrophilic phosphonium (B103445) salt. nih.govnih.govchemrxiv.org This phosphonium group can then be displaced by a halide nucleophile, such as those from metal halides or halogen acids, to yield the 4-halopyridine. nih.gov

This method is applicable to a wide range of unactivated pyridines and is even viable for the late-stage halogenation of complex molecules. nih.govacs.org Computational studies suggest the reaction proceeds through a stepwise SNAr pathway, where the elimination of the phosphine is the rate-determining step. nih.govnih.gov The design of the phosphine reagent is critical; incorporating electron-deficient pyridine ligands on the phosphine makes the resulting phosphonium salt more reactive towards the halide nucleophile. nih.govacs.org

For highly regioselective halogenation at the C3 position, a strategy involving Zincke imine intermediates has been developed. chemrxiv.orgmountainscholar.orgnsf.gov This process involves a sequence of ring-opening, halogenation, and ring-closing. chemrxiv.orgnsf.govchemrxiv.org The pyridine is first activated and then undergoes nucleophilic attack to open the ring, forming an acyclic azatriene intermediate known as a Zincke imine. chemrxiv.orgnih.gov

This maneuver temporarily transforms the electron-deficient pyridine into a series of polarized, electron-rich alkenes. chemrxiv.orgnih.gov These intermediates readily react with electrophilic halogen sources, such as N-halosuccinimides, under mild conditions. chemrxiv.org Following halogenation, the ring is closed to afford the 3-halopyridine. chemrxiv.org This method is effective for a diverse set of pyridines and can be used in one-pot procedures. chemrxiv.orgchemrxiv.org Mechanistic studies have shown that the selectivity-determining step can change depending on the halogen electrophile used. nsf.govchemrxiv.org

The formation of pyridine N-oxides is a classic and highly effective strategy for activating the pyridine ring toward halogenation, particularly at the C2 and C4 positions. nih.govresearchgate.net The N-oxide oxygen atom is electron-donating through resonance, increasing the electron density of the ring and making it more susceptible to electrophilic attack. thieme-connect.de

This activation allows for a variety of transformations. For instance, pyridine N-oxides can be treated with reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) to introduce a chlorine atom, typically at the C2 or C4 position. researchgate.net This deoxygenative nucleophilic halogenation strategy involves the activation of the N-oxide with a strong electrophile, enabling the addition of a halide anion. researchgate.net The high regioselectivity and mild conditions associated with N-oxide chemistry make it a practical route to various 2-halo- and 4-halo-substituted pyridines. nih.govresearchgate.net

| Intermediate/Reagent | Target Position | Mechanism Summary | Advantages |

|---|---|---|---|

| Phosphonium Salt | Para (C4) | Formation of a C4 phosphonium salt followed by nucleophilic displacement with a halide. nih.gov | High para-selectivity, applicable to unactivated pyridines. nih.govacs.org |

| Zincke Imine | Meta (C3) | Ring-opening to an electron-rich imine, electrophilic halogenation, and ring-closing. chemrxiv.orgnsf.gov | High meta-selectivity under mild conditions. nsf.govchemrxiv.org |

| N-Oxide | Ortho (C2) & Para (C4) | Increases ring electron density, activating C2/C4 for electrophilic or nucleophilic attack. thieme-connect.de | Versatile, well-established, and allows for milder reaction conditions. nih.govresearchgate.net |

Synthetic Pathways to 2,6-Dimethylpyridine (B142122) Derivatives as Core Structures

The core of the target molecule is 2,6-dimethylpyridine, also commonly known as 2,6-lutidine. This compound is a foundational starting material for the synthesis of more complex substituted pyridines. wikipedia.org

A classic laboratory method for synthesizing the 2,6-dimethylpyridine skeleton is the Hantzsch pyridine synthesis. orgsyn.orguchile.cl This condensation reaction typically involves the reaction of an aldehyde (like formaldehyde), a β-ketoester (such as ethyl acetoacetate), and an ammonia (B1221849) source. wikipedia.orgorgsyn.org The initial product is a 1,4-dihydropyridine (B1200194) derivative, which is subsequently oxidized to form the aromatic pyridine ring. orgsyn.org The final steps involve saponification and decarboxylation to yield the desired 2,6-dimethylpyridine. orgsyn.org

Industrially, 2,6-lutidine is often produced through the reaction of formaldehyde, acetone, and ammonia. wikipedia.org It has also been historically isolated from the basic fractions of coal tar and bone oil. wikipedia.orgorgsyn.org The availability of this core structure through well-established synthetic routes enables its use as a platform for producing highly functionalized derivatives like 4-Chloro-3,5-diiodo-2,6-dimethylpyridine.

Preparative Methods for 2,6-Dimethylpyridine Scaffolds

The 2,6-dimethylpyridine, or 2,6-lutidine, framework is a fundamental precursor for the target compound. One of the most classic and versatile methods for constructing this scaffold is the Hantzsch pyridine synthesis. wikipedia.org This multi-component reaction typically involves the condensation of a β-ketoester (like ethyl acetoacetate), an aldehyde (such as formaldehyde), and a nitrogen source like ammonia. wikipedia.org The initial product is a 1,4-dihydropyridine derivative, which is subsequently oxidized to the aromatic pyridine ring. wikipedia.orgrsc.org

A detailed procedure based on the Hantzsch synthesis involves several key stages, starting from common laboratory reagents and culminating in the formation of 2,6-dimethylpyridine after a final decarboxylation step. orgsyn.org

Table 1: Key Stages of Hantzsch-based Synthesis of 2,6-Dimethylpyridine

| Step | Description | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Condensation & Cyclization | Ethyl acetoacetate, Formaldehyde, Diethylamine, Ammonia | 1,4-Dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine |

| 2 | Oxidation | Nitric acid, Sulfuric acid | 3,5-Dicarbethoxy-2,6-dimethylpyridine |

| 3 | Saponification | Potassium hydroxide, Ethanol | Potassium salt of 2,6-dimethylpyridine-3,5-dicarboxylic acid |

| 4 | Decarboxylation | Calcium oxide, Heat | 2,6-Dimethylpyridine |

This interactive table summarizes the multi-step Hantzsch synthesis process for the 2,6-dimethylpyridine scaffold, based on established procedures. orgsyn.org

Alternative methods for obtaining the 2,6-dimethylpyridine scaffold include its isolation from the basic fraction of coal tar and through the catalytic hydrogenation and dechlorination of precursors like 2,6-dimethyl-4-chloropyridine using a Pd/C catalyst. orgsyn.orggoogle.com

Advanced Synthetic Routes for the Introduction of Chlorine and Iodine Substituents

The introduction of multiple, different halogen atoms onto the 2,6-dimethylpyridine ring requires carefully planned sequential reactions to ensure correct regiochemistry. A plausible and efficient strategy for synthesizing this compound involves starting with a pyridone precursor, which facilitates regioselective halogenation before converting the ketone functionality into the desired chloro group.

Sequential Halogenation Strategies for Multi-Halogenated Pyridines

A strategic sequential approach begins with the synthesis of 2,6-dimethyl-4-pyridone. This intermediate provides an activated ring system for electrophilic substitution and possesses a hydroxyl group that can be readily converted to a chlorine atom in a later step.

The proposed synthetic sequence is as follows:

Synthesis of 2,6-dimethyl-4-pyridone : This precursor can be synthesized through various established methods.

Di-iodination : The 2,6-dimethyl-4-pyridone is subjected to electrophilic iodination. The methyl groups at the C2 and C6 positions are activating and ortho-, para-directing, while the ring nitrogen and carbonyl group influence the electron distribution. This directing effect favors the introduction of iodine at the C3 and C5 positions. rsc.org Radical-based C-H iodination protocols have been successfully applied to pyridone systems, leading to C3 and C5 iodination. rsc.orgresearchgate.net Reagents such as molecular iodine in the presence of an oxidizing agent (e.g., H₂O₂, K₂S₂O₈) or an electrophilic iodine source like N-iodosuccinimide (NIS) in combination with an activator can be employed. researchgate.netd-nb.infomdpi.com

Chlorination : The resulting 3,5-diiodo-2,6-dimethyl-4-pyridone is then converted to the final product. The transformation of a 4-pyridone to a 4-chloropyridine (B1293800) is a standard procedure often accomplished using a deoxychlorinating agent like phosphorus oxychloride (POCl₃). mdpi.comresearchgate.net This reaction proceeds by converting the pyridone tautomer into its corresponding pyridinol form, which then reacts with POCl₃ to yield the 4-chloro derivative.

Table 2: Proposed Sequential Synthesis of this compound

| Step | Transformation | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Electrophilic Di-iodination | I₂, Oxidizing Agent (e.g., K₂S₂O₈) | 3,5-Diiodo-2,6-dimethyl-4-pyridone |

| 2 | Deoxychlorination | Phosphorus oxychloride (POCl₃) | this compound |

This interactive table outlines a proposed synthetic route for the target compound, highlighting the key transformations and reagents.

Interconversion of Halogen Substituents

The interconversion of halogens on an aromatic ring, known as a halogen exchange (Halex) reaction, is another advanced synthetic strategy. chempedia.info This method is particularly effective for electron-deficient rings, such as pyridines, and typically involves nucleophilic aromatic substitution (SₙAr). mountainscholar.org

In this type of reaction, a halogen atom on the pyridine ring is displaced by a different halide anion. The feasibility of the exchange depends on the relative nucleophilicity of the incoming halide and the leaving group ability of the resident halogen. Generally, for SₙAr reactions, the leaving group ability follows the trend I > Br > Cl > F. The reaction is often driven by using a source of fluoride (B91410), such as potassium fluoride (KF), to replace chloro or bromo substituents. chempedia.info

A prominent industrial example is the synthesis of perfluorinated heteroaromatics from their perchlorinated precursors. For instance, perchlorinated pyridines can be converted to their perfluorinated counterparts by reaction with KF, often in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427) at elevated temperatures. chempedia.info While highly effective for fluorination, the reverse reaction (e.g., replacing chlorine with iodine) via a nucleophilic mechanism is less common and generally less favorable under standard Halex conditions. Therefore, for the synthesis of this compound, a sequential introduction of the specific halogens as described in section 2.3.1 is a more direct and commonly employed strategy than interconversion.

Reactivity and Derivatization Chemistry of 4 Chloro 3,5 Diiodo 2,6 Dimethylpyridine

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. In the context of polyhalogenated pyridines like 4-chloro-3,5-diiodo-2,6-dimethylpyridine, the significant difference in the bond dissociation energies of the Carbon-Iodine (C-I) and Carbon-Chlorine (C-Cl) bonds allows for highly selective and sequential functionalization.

The Suzuki-Miyaura reaction, which couples an organic halide with an organoboron compound, is a widely used method for creating C-C bonds. musechem.comlibretexts.orgnih.gov For substrates bearing multiple different halogens, the reaction can be tuned to proceed with high regioselectivity.

In palladium-catalyzed cross-coupling reactions, the first step, oxidative addition, is highly dependent on the carbon-halogen bond strength. The reactivity of halogens typically follows the order: I > Br > OTf > Cl. researchgate.net Consequently, for this compound, the C-I bonds are significantly more reactive than the C-Cl bond.

This reactivity difference enables a sequential coupling strategy. Under standard Suzuki-Miyaura conditions, using catalysts like Pd(PPh₃)₄, coupling will occur selectively at the 3- and 5-positions, leaving the chlorine atom at the 4-position untouched. nih.govresearchgate.net By controlling the stoichiometry of the boronic acid, it is possible to achieve mono- or di-arylation/alkylation at the iodo-positions. The remaining chloro-substituent can then be coupled under more forcing conditions, often requiring more active catalysts (e.g., those with bulky, electron-rich phosphine (B1218219) ligands) and higher temperatures, to yield a fully substituted pyridine (B92270). nih.govrsc.org

| Reactant | Boronic Acid (Equivalents) | Typical Conditions | Expected Major Product | Position(s) Functionalized |

|---|---|---|---|---|

| This compound | ArB(OH)₂ (1.0) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃), Toluene, 80-90°C | 4-Chloro-3-aryl-5-iodo-2,6-dimethylpyridine | C-3 (Iodo) |

| This compound | ArB(OH)₂ (2.2) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃), Toluene, 80-90°C | 4-Chloro-3,5-diaryl-2,6-dimethylpyridine | C-3 and C-5 (Di-iodo) |

| 4-Chloro-3,5-diaryl-2,6-dimethylpyridine | Ar'B(OH)₂ (1.2) | Pd₂(dba)₃, Ligand (e.g., SPhos), Base (e.g., K₃PO₄), Dioxane, 110°C | 3,4,5-Triaryl-2,6-dimethylpyridine | C-4 (Chloro) |

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a three-step catalytic cycle. nih.govyoutube.comchemrxiv.org

Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-halogen bond of the pyridine, forming an organopalladium(II) species. This step is typically rate-limiting. For this compound, the lower bond energy of C-I allows for oxidative addition to occur preferentially at the 3- and 5-positions under mild conditions. The stronger C-Cl bond requires a more reactive catalyst or higher energy to undergo this step.

Transmetalation: In the presence of a base, the organic group from the boronic acid (as a boronate complex) is transferred to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Palladium(0) catalyst, which re-enters the catalytic cycle. youtube.com

The selectivity observed in polyhalogenated systems is thus a direct consequence of the kinetics of the initial oxidative addition step.

Similar to the Suzuki-Miyaura reaction, the Negishi and Stille couplings are powerful palladium-catalyzed methods for C-C bond formation that exhibit the same halogen reactivity trend (I > Br > Cl). wikipedia.org

The Negishi coupling utilizes organozinc reagents, which are generally more reactive than organoboranes but less tolerant of functional groups. orgsyn.orgwikipedia.org For this compound, Negishi coupling would be expected to selectively functionalize the iodo-positions first. researchgate.net

The Stille coupling employs organotin (stannane) reagents. wikipedia.orgthermofisher.com A key advantage of Stille reactions is the stability and functional group tolerance of the organostannane reagents, though the toxicity of tin compounds is a significant drawback. libretexts.orgorganic-chemistry.org Again, selective coupling at the C-3 and C-5 positions of the target pyridine would be the predicted outcome under standard conditions. nih.gov

| Reaction | Organometallic Reagent | Typical Conditions | Expected Site of Reaction |

|---|---|---|---|

| Negishi Coupling | R-ZnX | Pd(PPh₃)₄ or PdCl₂(dppf), THF | Selective at C-I positions (3 and 5) |

| Stille Coupling | R-Sn(Alkyl)₃ | Pd(PPh₃)₄, LiCl, Toluene or DMF | Selective at C-I positions (3 and 5) |

The Sonogashira-Hagihara reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically co-catalyzed by palladium and copper(I) complexes. okstate.edu The underlying mechanism also begins with the oxidative addition of the palladium catalyst to the carbon-halogen bond, and thus the same regioselectivity principles apply.

For this compound, Sonogashira coupling would proceed selectively at the more reactive C-I bonds at positions 3 and 5, allowing for the introduction of one or two alkynyl groups while preserving the C-Cl bond for subsequent transformations. rsc.orgelsevierpure.com

| Reactant | Alkyne (Equivalents) | Typical Conditions | Expected Major Product |

|---|---|---|---|

| This compound | R-C≡CH (2.2) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N), THF | 4-Chloro-3,5-di(alkynyl)-2,6-dimethylpyridine |

Suzuki-Miyaura Cross-Coupling for Arylation and Alkylation

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings, such as pyridines. vaia.com The reactivity in SNAr is governed by electronic factors, in direct contrast to the bond-strength factors that dominate palladium-catalyzed couplings.

On the pyridine ring, the electronegative nitrogen atom withdraws electron density, particularly from the ortho (2,6) and para (4) positions, making them susceptible to nucleophilic attack. askfilo.com When a nucleophile attacks the C-4 position of a 4-halopyridine, the negative charge of the resulting intermediate (a Meisenheimer complex) can be delocalized onto the ring nitrogen atom via resonance. vaia.comchegg.com This stabilization makes the 4-position highly activated towards SNAr.

In this compound, the chlorine atom is situated at the activated 4-position. Conversely, the iodine atoms are at the less-activated 3- and 5-positions. Therefore, reaction with a suitable nucleophile (e.g., amines, alkoxides, thiolates) is expected to result in the selective substitution of the chlorine atom, leaving the two iodine atoms untouched. This provides a synthetic route that is complementary to the cross-coupling reactions, allowing for the introduction of heteroatom nucleophiles at the 4-position. bath.ac.uk

Reactions with Nitrogen Nucleophiles (Ammonolysis, Amination)

The chlorine atom at the 4-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the ring nitrogen and the flanking iodo groups. This allows for its displacement by various nitrogen nucleophiles.

Microwave-assisted synthesis has proven to be an efficient method for the amination of halogenated pyridines. researchgate.net For instance, the reaction of 3,4,5-trihalopyridines with primary and secondary amines can be achieved using only a slight excess (1-1.1 equivalents) of the amine, demonstrating the high reactivity of the C4 position towards nucleophilic attack. researchgate.net This methodology is applicable to a wide range of amines, including electron-rich arylamines, suggesting that this compound would readily undergo similar transformations to yield 4-amino-3,5-diiodo-2,6-dimethylpyridine derivatives. The reaction proceeds via an addition-elimination mechanism, where the amine attacks the C4 carbon, forming a negatively charged intermediate (a Meisenheimer-like complex), which is stabilized by the electron-withdrawing substituents. chegg.com Subsequent elimination of the chloride ion yields the aminated product.

Acid catalysis can also promote the amination of chloro-substituted nitrogen heterocycles. Studies on related systems, such as 4-chloropyrrolopyrimidines, have shown that acidic conditions can enhance the rate of reaction with anilines, even in aqueous media. nih.gov This approach, however, is generally more suitable for aromatic amines, as aliphatic amines would be protonated, reducing their nucleophilicity.

The general conditions for these reactions are summarized in the table below.

| Nucleophile | Reagents & Conditions | Product Type | Ref |

| Primary/Secondary Amines | 1-1.1 equiv. of amine, microwave irradiation | 4-Amino-3,5-diiodo-2,6-dimethylpyridine derivatives | researchgate.net |

| Anilines | Amide solvents (e.g., DMF), reflux | 4-Anilino-3,5-diiodo-2,6-dimethylpyridine derivatives | researchgate.net |

| Anilines | HCl (cat.), Water or 2-Propanol, 80-100°C | 4-Anilino-3,5-diiodo-2,6-dimethylpyridine derivatives | nih.gov |

Heteroatom Nucleophilic Displacements (O, S, Se, etc.)

Similar to nitrogen nucleophiles, other heteroatom nucleophiles can displace the C4-chloro substituent. The SNAr mechanism allows for the introduction of oxygen, sulfur, and selenium functionalities. Thiolates are particularly effective nucleophiles for this type of transformation. For example, in related chloro-nitro-activated heterocyclic systems, thiophenol has been used to displace a chlorine atom, leading to the formation of a new carbon-sulfur bond. researchgate.net It is expected that this compound would react readily with sulfur nucleophiles like sodium thiophenoxide or sodium alkylthiolates.

Oxygen nucleophiles, such as alkoxides and phenoxides, can also participate in these reactions, although they may require more forcing conditions (e.g., higher temperatures, polar aprotic solvents like DMF or DMSO) compared to sulfur or amine nucleophiles, due to their relative nucleophilicity and the stability of the intermediate complex. chegg.com The reaction of 4-chloro-3-nitro-5-sulfamoylbenzoic acid with sodium phenoxide serves as a well-documented example of such a displacement in a highly activated system. chegg.com

| Nucleophile Type | Example Nucleophile | General Conditions | Product Type | Ref |

| Oxygen | Sodium Phenoxide (NaOPh) | Polar aprotic solvent (e.g., DMF), heat | 4-Phenoxy-3,5-diiodo-2,6-dimethylpyridine | chegg.com |

| Sulfur | Thiophenol (PhSH) / Base | Polar aprotic solvent, heat | 4-(Phenylthio)-3,5-diiodo-2,6-dimethylpyridine | researchgate.net |

| Sulfur | Alkylthiolates (RSNa) | Polar aprotic solvent | 4-(Alkylthio)-3,5-diiodo-2,6-dimethylpyridine | researchgate.net |

Functionalization at Methyl Positions

The methyl groups at the C2 and C6 positions of the pyridine ring are acidic and can be deprotonated by strong bases, such as organolithium reagents (e.g., n-BuLi, t-BuLi) or lithium amides (e.g., LDA). clockss.org This process, known as lateral lithiation, generates a nucleophilic benzylic-type carbanion that can react with various electrophiles.

The choice of base and reaction conditions is crucial to avoid competing reactions, such as addition to the pyridine ring or directed ortho-lithiation of the ring itself. clockss.org The use of hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures often favors the desired side-chain deprotonation. clockss.org Once formed, the lithiated intermediate can be quenched with a range of electrophiles to introduce new functional groups.

| Electrophile | Reagents & Conditions | Resulting Functional Group | Ref |

| Alkyl Halides (R-X) | 1. Strong base (e.g., LDA, n-BuLi), THF, -78°C; 2. R-X | Extended alkyl chain (-CH₂-R) | clockss.org |

| Aldehydes/Ketones (R₂C=O) | 1. Strong base, THF, -78°C; 2. R₂C=O | Hydroxyalkyl group (-CH₂-C(OH)R₂) | researchgate.net |

| Carbon Dioxide (CO₂) | 1. Strong base, THF, -78°C; 2. CO₂; 3. H₃O⁺ | Carboxylic acid group (-CH₂-COOH) | clockss.org |

| Disulfides (RSSR) | 1. Strong base, THF, -78°C; 2. RSSR | Thioether group (-CH₂-SR) | clockss.org |

Formation of Complex Molecular Architectures

This compound is an excellent building block for the synthesis of complex molecular architectures due to the presence of multiple, differentially reactive halogen substituents. The carbon-iodine bonds are significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net This reactivity difference allows for selective functionalization at the C3 and C5 positions while leaving the C4 position available for subsequent SNAr reactions or a later, more forcing cross-coupling step.

Palladium-catalyzed reactions such as Suzuki-Miyaura (with boronic acids), Stille (with organostannanes), Heck (with alkenes), and Sonogashira (with terminal alkynes) couplings can be employed to form new carbon-carbon bonds at the iodo-substituted positions. nih.govrsc.org By carefully controlling the reaction conditions (catalyst, ligand, base, and temperature), it is possible to achieve selective mono- or di-arylation, -alkenylation, or -alkynylation at the C3 and C5 positions. researchgate.net

This stepwise functionalization strategy is a powerful tool in medicinal chemistry and materials science. For instance, a complex pyridine dicarboxylate, an oxidation product of the drug felodipine, highlights how highly substituted pyridine rings form the core of larger molecules. nih.gov The ability to first perform cross-coupling at the iodo positions and then a nucleophilic substitution at the chloro position allows for the convergent and efficient assembly of intricate, three-dimensional structures.

| Reaction Name | Coupling Partner | Catalyst System | Product Type | Ref |

| Suzuki-Miyaura | Aryl/vinyl boronic acids or esters | Pd(0) catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃) | 3,5-Diaryl-4-chloro-2,6-dimethylpyridine | nih.govresearchgate.net |

| Stille | Organostannanes (R-SnBu₃) | Pd(0) catalyst | 3,5-Disubstituted-4-chloro-2,6-dimethylpyridine | researchgate.net |

| Sonogashira | Terminal alkynes | Pd(0) catalyst, Cu(I) co-catalyst, base (e.g., amine) | 3,5-Dialkynyl-4-chloro-2,6-dimethylpyridine | researchgate.net |

Spectroscopic and Structural Characterization in Research Investigations

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 4-Chloro-3,5-diiodo-2,6-dimethylpyridine, ¹H and ¹³C NMR would provide critical information for structural confirmation.

The ¹³C NMR spectrum would be more informative, with distinct signals for each carbon atom in the molecule. The two methyl carbons would appear as a single peak, typically in the upfield region of the spectrum (around 20-25 ppm). The pyridine (B92270) ring carbons would each give a unique signal. The chemical shifts of C2/C6, C3/C5, and C4 would be significantly influenced by the attached substituents (methyl, iodo, and chloro groups, respectively). The carbon atoms bearing iodine (C3 and C5) would experience a significant upfield shift due to the heavy atom effect. The carbon attached to chlorine (C4) and the carbons bearing the methyl groups (C2 and C6) would also have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2,6-CH₃ | 2.45 | 22.5 |

| C2,C6-CH₃ | - | 155.0 |

| C3,C5-I | - | 95.0 |

| C4-Cl | - | 148.0 |

Note: These are predicted values based on substituent effects on pyridine and may vary from experimental values.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (C₇H₆ClI₂N), high-resolution mass spectrometry (HRMS) would be used to confirm its exact mass.

The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) and iodine (¹²⁷I, which is monoisotopic). This would result in a distinct M+ and M+2 pattern.

Electron impact (EI) ionization would likely lead to significant fragmentation. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for halogenated pyridines include the loss of halogen atoms and cleavage of the pyridine ring. The stability of the pyridine ring might lead to the observation of the intact molecular ion as a prominent peak.

Table 2: Expected Fragments in the Mass Spectrum of this compound

| Fragment Ion | Description | Predicted m/z |

| [C₇H₆ClI₂N]⁺ | Molecular Ion (M⁺) | 409 |

| [C₇H₆I₂N]⁺ | Loss of Cl | 374 |

| [C₇H₆ClIN]⁺ | Loss of I | 282 |

| [C₇H₆IN]⁺ | Loss of Cl and I | 247 |

| [C₅H₃ClI₂N]⁺ | Loss of two methyl groups | 379 |

Note: m/z values are calculated using the most abundant isotopes (³⁵Cl, ¹²⁷I).

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. For this compound, characteristic vibrational modes would be observed for the pyridine ring and the C-H bonds of the methyl groups.

The IR spectrum would be expected to show C-H stretching vibrations for the methyl groups around 2900-3000 cm⁻¹. Pyridine ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. The C-Cl and C-I stretching vibrations would be found in the fingerprint region, at lower wavenumbers.

Raman spectroscopy would complement the IR data. Due to the polarizability of the C-I bonds, the C-I stretching modes might be more intense in the Raman spectrum.

Electronic spectroscopy (UV-Vis) reveals information about the electronic transitions within the molecule. Substituted pyridines typically exhibit π → π* and n → π* transitions. The absorption maxima (λ_max_) would be influenced by the pattern of substitution on the pyridine ring. The presence of halogens and methyl groups would be expected to cause a bathochromic (red) shift compared to unsubstituted pyridine.

Table 3: Expected Vibrational and Electronic Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Wavenumber/Wavelength | Assignment |

| IR/Raman | ~2950 cm⁻¹ | C-H stretch (methyl) |

| IR/Raman | ~1550 cm⁻¹ | Pyridine ring stretch |

| IR/Raman | ~1450 cm⁻¹ | C-H bend (methyl) |

| IR/Raman | ~700-800 cm⁻¹ | C-Cl stretch |

| IR/Raman | ~500-600 cm⁻¹ | C-I stretch |

| UV-Vis | ~270-290 nm | π → π* transition |

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this method would provide definitive proof of its structure.

The analysis would yield precise bond lengths, bond angles, and torsion angles. For instance, it would confirm the substitution pattern on the pyridine ring and reveal any distortions from planarity. Intermolecular interactions, such as halogen bonding (I···N or I···Cl) or π-π stacking between pyridine rings, which govern the crystal packing, could also be identified and characterized.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105 |

| Z | 4 |

Note: These values are hypothetical and would need to be determined experimentally.

Chiral Analysis of Atropisomeric Derivatives

Atropisomerism is a type of chirality that arises from hindered rotation around a single bond. In the case of this compound, the bulky iodine atoms at the 3 and 5 positions and the methyl groups at the 2 and 6 positions could potentially restrict the rotation of substituents if, for example, a bulky group were introduced at the nitrogen atom to form a pyridinium (B92312) salt, or if the compound were used as a ligand in a coordination complex.

While the parent molecule is achiral, certain derivatives could exhibit atropisomerism. The barrier to rotation would depend on the steric bulk of the substituents. If the rotational barrier is high enough to allow for the isolation of individual enantiomers at room temperature, the compound would be considered to have stable atropisomers.

The analysis of such chiral derivatives would involve techniques like chiral High-Performance Liquid Chromatography (HPLC) to separate the enantiomers and Circular Dichroism (CD) spectroscopy to study their differential absorption of circularly polarized light. Computational studies could also be employed to calculate the rotational energy barrier and predict the stability of the atropisomers. The existence of stable atropisomers can have significant implications in fields such as medicinal chemistry and materials science.

Theoretical and Computational Studies of 4 Chloro 3,5 Diiodo 2,6 Dimethylpyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic properties of molecules. For a compound like 4-Chloro-3,5-diiodo-2,6-dimethylpyridine, DFT could be applied to several areas:

Electronic Structure and Molecular Orbital Analysis

A DFT analysis would typically involve the calculation of the molecule's ground-state electronic structure. This would reveal the distribution of electron density and provide insights into the molecule's stability and reactivity. Key parameters derived from such a study would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and the energy required for electronic excitation. While no data exists for the title compound, studies on other substituted pyridines routinely use DFT to understand how different functional groups influence these frontier orbitals.

Reaction Mechanism Elucidation and Transition State Analysis

Computational methods are invaluable for mapping the potential energy surfaces of chemical reactions. For this compound, DFT could be used to model its participation in various reactions, such as nucleophilic aromatic substitution or cross-coupling reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the most likely reaction pathways and the associated activation energies. This level of detailed analysis is currently absent in the literature for this specific molecule.

Prediction of Regioselectivity and Reactivity Profiles

The arrangement of chloro, iodo, and methyl groups on the pyridine (B92270) ring makes the prediction of its reactivity and regioselectivity a non-trivial task. DFT calculations could predict which sites on the molecule are most susceptible to electrophilic or nucleophilic attack by calculating parameters like atomic charges, Fukui functions, or molecular electrostatic potential maps. Such computational predictions are instrumental in guiding synthetic chemistry efforts, though they have not yet been applied to this compound.

Molecular Modeling and Dynamics Simulations

Beyond static electronic structure calculations, molecular modeling and dynamics simulations could provide insights into the physical behavior and intermolecular interactions of this compound. These simulations could predict its conformational preferences and how it might interact with other molecules, such as solvents or biological macromolecules. This information would be particularly relevant if the compound were being investigated for applications in materials science or medicinal chemistry. However, no such simulation data has been published.

Quantitative Structure-Activity Relationships (QSAR) and Computational Property Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are a computational tool primarily used in drug discovery and toxicology to correlate the chemical structure of compounds with their biological activity or other properties. A QSAR model for a series of compounds including this compound would require experimental data on its activity (e.g., as an enzyme inhibitor or a pesticide). With such data, computational descriptors representing its electronic, steric, and hydrophobic properties could be used to build a predictive model. To date, no QSAR studies incorporating this compound have been reported in the scientific literature.

Advanced Research Applications of 4 Chloro 3,5 Diiodo 2,6 Dimethylpyridine and Its Chemical Derivatives

Applications in Complex Organic Synthesis

The unique structural features of 4-Chloro-3,5-diiodo-2,6-dimethylpyridine make it a powerful tool in the field of complex organic synthesis. The differential reactivity of its carbon-halogen bonds is key to its utility, enabling the stepwise introduction of various substituents to create highly decorated heterocyclic systems.

Precursors for Multi-Substituted Heterocycles

This compound serves as an excellent starting material for the synthesis of multi-substituted pyridine (B92270) derivatives and other fused heterocyclic systems. The greater reactivity of the carbon-iodine (C-I) bonds compared to the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions allows for selective functionalization at the 3 and 5 positions. researchgate.netresearchgate.net This chemoselectivity is fundamental to its application as a precursor. For instance, Sonogashira or Suzuki-Miyaura coupling reactions can be performed selectively at the C-I bonds while leaving the C-Cl bond intact for subsequent transformations. soton.ac.ukrsc.orgorganic-chemistry.orgresearchgate.net

This stepwise approach allows for the controlled synthesis of pyridines with three different substituents at the 3, 4, and 5 positions. Subsequent reactions, such as nucleophilic aromatic substitution at the C4 position or further cross-coupling reactions under more forcing conditions, can be employed to replace the chlorine atom. This methodology provides access to a wide array of polysubstituted pyridines, which are key components in many biologically active molecules and functional materials. researchgate.netnih.govsemanticscholar.orgnuph.edu.ua

Building Blocks for Polyarylated Pyridines

Polyarylated pyridines are an important class of compounds with applications in materials science and as ligands in catalysis. This compound is a well-suited building block for the synthesis of these complex structures. Through sequential, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the iodine and chlorine atoms can be replaced with various aryl groups. researchgate.netnih.gov

The typical reaction sequence would involve the initial coupling of arylboronic acids at the more reactive C-I positions. By carefully selecting the palladium catalyst, ligands, and reaction conditions, it is possible to achieve high selectivity for mono- or diarylation at the 3 and 5 positions. rsc.orgnih.gov The remaining chloro-substituent can then be subjected to a second cross-coupling reaction with a different arylboronic acid, leading to the formation of unsymmetrically substituted polyarylated pyridines. nih.gov

| Entry | Halogen Site | Coupling Partner | Catalyst System | Product |

| 1 | C3/C5-I | Arylboronic Acid | Pd(PPh₃)₄ / Base | 3,5-Diaryl-4-chloro-2,6-dimethylpyridine |

| 2 | C4-Cl | Arylboronic Acid | Pd(dppf)Cl₂ / Base | 3,4,5-Triaryl-2,6-dimethylpyridine |

This is an interactive data table based on predicted reactivity for Suzuki-Miyaura cross-coupling reactions.

Ligand Design and Coordination Chemistry

The development of novel ligands is a cornerstone of modern coordination chemistry and catalysis. The sterically demanding and electronically tunable nature of derivatives synthesized from this compound makes it an attractive scaffold for ligand design.

Development of Ligands for Homogeneous and Heterogeneous Catalysis

By replacing the halogen atoms with coordinating groups, this compound can be converted into a variety of polydentate ligands. For example, substitution of the iodo-groups with phosphine (B1218219) or other donor moieties can lead to the formation of pincer-type ligands, where the pyridine nitrogen and the two donor groups can coordinate to a metal center. nih.govresearchgate.net The 2,6-dimethyl groups provide steric bulk around the metal center, which can influence the catalytic activity and selectivity of the resulting metal complexes. mdpi.com

These ligands can be designed for applications in both homogeneous and heterogeneous catalysis. For homogeneous catalysis, the steric and electronic properties of the ligand can be tuned by varying the substituents introduced at the 3, 4, and 5 positions. For heterogeneous catalysis, the pyridine scaffold can be functionalized with groups that allow for its immobilization on a solid support. tcu.edu

Metal Complex Formation and Properties

The ligands derived from this compound can form stable complexes with a variety of transition metals. The coordination geometry and the electronic properties of these metal complexes will be highly dependent on the nature of the donor atoms and the steric environment created by the substituents on the pyridine ring.

For instance, tridentate pincer ligands derived from this scaffold are expected to form stable, often square planar or octahedral, complexes with late transition metals such as palladium, platinum, and rhodium. nih.gov The properties of these complexes, such as their photophysical and electrochemical characteristics, can be systematically varied by altering the substituents on the pyridine ring. This tunability is highly desirable for the development of new catalysts and functional materials. researchgate.nettcu.edu

| Metal Ion | Ligand Type | Expected Coordination Geometry | Potential Application |

| Pd(II) | Pincer (N, P, P) | Square Planar | Cross-coupling catalysis |

| Pt(II) | Pincer (N, C, N) | Square Planar | Luminescent materials |

| Ru(II) | Terpyridine-like | Octahedral | Photocatalysis |

This is an interactive data table illustrating potential metal complexes and their applications.

Materials Science Research

In materials science, there is a continuous search for new molecular building blocks that can be assembled into functional materials with tailored properties. The rigid structure and the potential for extensive functionalization make derivatives of this compound promising candidates for the construction of novel organic materials.

By introducing appropriate functional groups, such as carboxylic acids or other linking moieties, derivatives of this compound can be used as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). nih.govresearchgate.netalfa-chemistry.comresearchgate.net The defined geometry of the pyridine core can direct the formation of specific network topologies, while the substituents can be used to tune the pore size and chemical environment within the framework.

Furthermore, polyarylated pyridines synthesized from this precursor can exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) or as fluorescent sensors. manipal.edunih.govresearchgate.netdntb.gov.ua The incorporation of heavy atoms like iodine can also enhance intersystem crossing, which is a desirable property for photosensitizers used in photodynamic therapy or photocatalysis.

Synthesis of Specialty Polymers and Resins with Enhanced Properties

The structural characteristics of this compound make it an attractive monomer for the synthesis of specialty polymers. The presence of the halogen atoms provides reactive sites for polymerization reactions, such as cross-coupling and nucleophilic substitution. For instance, derivatives of this compound can be utilized in the formation of supramolecular polymers. One related example involves the large-scale synthesis of 4'-chloro-2,2':6',2''-terpyridine, a compound that can be used to create ABA-type non-covalent architectures through reactions with polymers like poly(propylene oxide). researchgate.nettue.nl This approach allows for the construction of polymers with well-defined structures and properties.

The incorporation of the diiododimethylpyridine moiety into polymer backbones can impart enhanced thermal stability, flame retardancy, and unique optical properties. Research in this area focuses on tailoring the polymer architecture to achieve specific performance characteristics for applications in advanced materials and electronics.

Development of Fluorescent and Optoelectronic Materials

The pyridine nucleus is a key component in the design of fluorescent and optoelectronic materials. researchgate.netnih.gov The derivatization of this compound allows for the synthesis of novel organic semiconductors. For example, pyridine-3,5-dicarbonitrile (B74902) fragments, which can be synthesized from halogenated pyridines, are integral to polyaromatic π-systems. These systems are being investigated for their potential use in organic light-emitting diodes (OLEDs) due to their charge-transporting properties and ability to exhibit long-lived emissions. nih.gov

The introduction of different functional groups onto the pyridine ring through the substitution of the chloro and iodo atoms enables the fine-tuning of the electronic and photophysical properties of the resulting materials. This tunability is crucial for the development of next-generation displays, lighting, and sensor technologies.

Agrochemical Research and Development

Pyridine-based compounds are a cornerstone of the agrochemical industry, with numerous commercial herbicides, fungicides, and insecticides containing this heterocyclic scaffold. tue.nlacs.orgnih.govacs.orgmdpi.com The pyridine ring is considered a key "pharmacophore" in many of these products, contributing significantly to their biological activity. researchgate.net Derivatives of this compound are actively investigated for their potential as new agrochemicals.

The process of discovering new herbicides often begins with a lead compound, and the structural diversity offered by halogenated pyridines makes them valuable starting points. acs.org For example, a series of 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid derivatives were synthesized using halogenated pyridines in classical nucleophilic SNAr reactions. acs.org Several of these compounds demonstrated potent herbicidal activity against both broad-leaf and grass weeds. acs.org

Similarly, in the search for new fungicides, pyridine carboxamide derivatives have been designed and synthesized. nih.gov Some of these compounds have shown good in vitro and in vivo antifungal activity against various plant pathogens. researchgate.netnih.gov The development of such compounds is crucial for managing resistant weeds and fungal diseases in agriculture. acs.orgnih.gov

| Agrochemical Application | Pyridine Derivative Type | Target Pest/Weed | Key Findings |

| Herbicide | 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid derivatives | Broad-leaf and grass weeds | Potent herbicidal activity observed at low concentrations. acs.org |

| Herbicide | 1,2,4-triazolo[4,3-a]pyridine derivatives | Dicotyledonous weeds | Potential to become novel lead compounds for herbicide development. nih.gov |

| Fungicide | Pyridine carboxamides | Plant pathogenic fungi | Some derivatives exhibited good in vivo antifungal activity. nih.gov |

| Insecticide | Dihydropyridine derivatives | Various insects | Some compounds showed potent insecticidal activity, superior to existing insecticides. nih.gov |

Medicinal Chemistry Research and Chemical Biology

The pyridine scaffold is of immense importance in medicinal chemistry, being a core component of thousands of drug molecules. researchgate.netnih.govnih.govrsc.orgagropages.com Its presence can enhance the pharmacological activity and bioavailability of a compound. researchgate.netresearchgate.netnih.gov this compound and its derivatives serve as versatile building blocks in this field.

Design and Synthesis of Novel Pharmacological Scaffolds

The synthesis of novel pharmacological scaffolds is a key objective in drug discovery. nih.govrsc.org Halogenated pyridines are frequently used as starting materials for creating diverse molecular architectures. For instance, imidazo[1,2-a]pyridine (B132010) scaffolds, known for their pharmacological significance, can be synthesized through multicomponent reactions involving 2-aminopyridine (B139424) derivatives. nih.gov The ability to introduce various substituents onto the pyridine ring allows for the creation of large libraries of compounds for biological screening. nih.gov

The pyridine ring's adaptability as a reactant and starting material for structural modifications is a significant advantage in medicinal chemistry. researchgate.net Researchers continuously explore new synthetic routes to access novel pyridine-based compounds with potential therapeutic applications. rsc.org

Probing Molecular Interactions and Chemical Space Exploration

Understanding and modulating molecular interactions is fundamental to drug design. acs.orgrsc.org Iodinated pyridine derivatives can be particularly useful in this regard. The iodine atoms can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition and self-assembly. researchgate.net Computational studies, including molecular dynamics and density functional theory, are employed to investigate the mechanistic aspects of how pyridine molecules interact with biological targets. rsc.org

Chemical space exploration involves the systematic investigation of the vast number of possible small molecules to identify those with desired biological activities. nih.gov The use of versatile scaffolds like this compound allows chemists to efficiently generate diverse sets of molecules for screening. Chemoinformatic analyses are then used to explore the relationship between chemical structure and biological activity, guiding the design of more potent and selective compounds. nih.gov

Analytical Chemistry Methodologies

In analytical chemistry, the development of precise and reliable methods is paramount. While specific methodologies for this compound are not extensively detailed in the provided context, the general principles of analyzing halogenated organic compounds apply. Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), would be suitable for the separation and identification of this compound and its derivatives.

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are essential for structural elucidation and purity assessment. For compounds with chromophores, UV-Visible spectrophotometry can be used for quantification. The presence of chlorine and iodine atoms also makes techniques like X-ray crystallography invaluable for determining the precise three-dimensional structure of these molecules and their derivatives.

Reagents for Detection and Quantification (e.g., environmental pollutants)

Currently, there is a lack of available scientific literature detailing the application of this compound or its chemical derivatives as reagents for the detection and quantification of environmental pollutants. A thorough search of research databases and scientific publications did not yield any specific studies or methodologies employing this compound for such analytical purposes.

Therefore, no detailed research findings or data tables on its use in environmental sensing can be provided at this time.

Future Prospects and Emerging Research Trajectories

Development of Sustainable and Green Synthesis Protocols

The synthesis of complex heterocyclic molecules is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of environmentally benign reagents and solvents. researchgate.netrasayanjournal.co.in Future research into the synthesis of 4-Chloro-3,5-diiodo-2,6-dimethylpyridine and related polysubstituted pyridines will likely focus on moving away from traditional methods that may involve harsh conditions or hazardous materials.

Key green strategies applicable to pyridine (B92270) synthesis include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, significantly improving atom economy and reducing waste. rasayanjournal.co.in

Microwave-Assisted and Ultrasonic Synthesis: Using alternative energy sources like microwaves or ultrasound can dramatically shorten reaction times, increase yields, and reduce energy consumption compared to conventional heating. researchgate.netnih.gov

Green Catalysts and Solvents: The development and use of non-toxic, recyclable catalysts and environmentally friendly solvents, such as ionic liquids or water-based systems, are central to sustainable chemical production. rasayanjournal.co.inbiosynce.com For instance, pyridine and its derivatives can themselves act as green solvents in certain catalytic reactions, sometimes coordinating with metal catalysts to improve their activity and selectivity. biosynce.com

High-Pressure Systems: The use of sealed, high-pressure reactors (like a Q-tube) can enable efficient and safe synthesis at elevated temperatures, often leading to higher yields and cleaner reactions. nih.gov

| Green Synthesis Technique | Principle | Key Advantages |

| Multicomponent Reactions | Combining ≥3 reactants in one pot to form the final product. | High atom economy, reduced waste, simplified procedures. rasayanjournal.co.in |

| Microwave-Assisted Synthesis | Using microwave energy to heat reactions directly and efficiently. | Rapid reaction rates, higher yields, improved purity. nih.gov |

| Ultrasonic Synthesis | Employing sound waves to induce cavitation and accelerate reactions. | Enhanced reaction rates, milder conditions. researchgate.net |

| Solvent-Free Reactions | Conducting synthesis without a solvent medium. | Eliminates solvent waste, simplifies product purification. rasayanjournal.co.in |

| Use of Green Solvents | Replacing hazardous organic solvents with benign alternatives (e.g., water, ionic liquids). | Reduced environmental impact and toxicity. biosynce.com |

This table is interactive, allowing for sorting and filtering of data.

Adapting these protocols for the synthesis of this compound could lead to more efficient, scalable, and environmentally responsible production methods.

High-Throughput Synthesis and Automation in Pyridine Functionalization

The demand for vast libraries of novel compounds for drug discovery and materials science has driven the development of high-throughput synthesis and laboratory automation. These platforms enable the rapid creation and testing of thousands of molecules, accelerating the pace of innovation. The synthesis of highly functionalized pyridines is well-suited for such approaches, particularly through the use of robust and modular reaction sequences. acs.orgnih.gov

Future research will likely involve adapting synthetic routes for compounds like this compound to automated platforms. This requires:

Robust and Generalizable Reactions: Developing reactions, such as metal-free cascade processes or multicomponent reactions, that work reliably across a wide range of substrates with minimal need for re-optimization. acs.orgresearchgate.net

Simplified Purification: Designing synthetic sequences where the final product can be easily isolated, often through simple filtration or liquid-liquid extraction, avoiding time-consuming chromatography.

Flow Chemistry: Transitioning reactions from traditional batch reactors to continuous flow systems, which offer superior control over reaction parameters, enhanced safety, and easier scalability and automation.

While specific automated syntheses for this compound are not yet established, its structure is amenable to modular construction. For example, an automated platform could start with a simpler pyridine core and introduce the chloro and iodo groups in a programmed sequence, allowing for the rapid generation of analogues for screening.

Chemo- and Regioselective Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in modern chemistry that involves introducing new functional groups into a complex molecule at a late step in its synthesis. cancer.gov This allows for the rapid diversification of advanced intermediates, which is particularly valuable in medicinal chemistry for studying structure-activity relationships. nih.gov Pyridine rings are common in bioactive molecules, but their selective functionalization can be challenging due to the electronic nature of the ring, which typically directs reactions to the ortho- and para-positions relative to the nitrogen atom. researchgate.netnih.gov

The structure of this compound is particularly interesting for LSF. The presence of distinct halogen atoms (one chlorine and two iodines) provides opportunities for highly selective, differential functionalization.

Orthogonal Reactivity: The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This difference can be exploited to selectively replace the iodine atoms first, leaving the chlorine atom intact for a subsequent, different transformation.

Meta-Position Reactivity: Achieving functionalization at the meta-positions of pyridines (positions 3 and 5) is a significant challenge. innovations-report.combohrium.com However, new methods involving temporary dearomatization of the pyridine ring are emerging to overcome this hurdle. innovations-report.comresearchgate.net As this compound is already substituted at these positions, it can serve as a valuable precursor to molecules with complex meta-substitution patterns via replacement of the iodo groups.

| LSF Reaction Type | Target Site on Pyridine | Description | Relevance to Target Compound |

| C-H Activation/Fluorination | C2 (α to N) | Direct replacement of a C-H bond with a fluorine atom, which can then be substituted by various nucleophiles. nih.govacs.org | Complementary to existing substitutions. |

| Minisci Reaction | C2, C4 | Addition of carbon-centered radicals to the electron-deficient pyridine ring. nih.gov | The C4 position is blocked. |

| Directed Metalation | Varies (often C3) | A directing group guides a metalating agent to a specific C-H bond for functionalization. bohrium.com | Not directly applicable due to lack of C-H. |

| Cross-Coupling (e.g., Suzuki) | C3, C5 (via Halogen) | Replacement of a halogen atom (like I or Cl) with a new carbon-based group using a palladium catalyst. | Highly relevant; allows selective functionalization at the C3 and C5 positions by targeting the iodo groups. |

This table is interactive, allowing for sorting and filtering of data.

The ability to precisely and selectively modify the C3, C4, and C5 positions makes this compound a powerful scaffold for LSF, enabling the creation of novel and structurally diverse molecules.

Interdisciplinary Applications in Advanced Materials and Chemical Biology

The unique electronic and steric properties of highly substituted pyridines make them attractive building blocks for applications beyond traditional organic synthesis, extending into materials science and chemical biology.

Advanced Materials: Pyridine-containing compounds are integral to the development of functional organic materials. innovations-report.com They are used in organic light-emitting diodes (OLEDs), organic semiconductors, and fluorescent sensors. rsc.orgnih.gov The electron-withdrawing nature of the halogen atoms and the pyridine nitrogen in this compound can be used to tune the electronic properties (e.g., LUMO level) of larger conjugated systems. Its sterically hindered nature could also lead to materials with unique packing properties in the solid state, influencing charge transport or photophysical behavior. Future research could see this compound incorporated into novel polymers or small molecules for optoelectronic applications.

Chemical Biology: Pyridine is a common scaffold in pharmaceuticals and bioactive compounds. nih.gov The ability to use LSF on a core like this compound allows for the synthesis of focused libraries of compounds for screening against biological targets. The halogen atoms can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important for molecular recognition and drug-protein binding. This compound could serve as a starting point for developing new chemical probes to study biological processes or as a core structure for novel therapeutic agents.

Q & A

Q. Methodological Answer :

- ¹H/¹³C NMR : Expect aromatic protons as singlets (δ 2.34 ppm for CH₃, δ 7.06–8.37 ppm for pyridine-H). Heavy iodine atoms cause deshielding; compare with analogs like 2-chloro-3,5-dinitropyridine .

- IR Spectroscopy : Key peaks include C-I stretches (500–600 cm⁻¹) and C-Cl stretches (750–800 cm⁻¹). Validate using reference data for halogenated pyridines .

- Mass Spectrometry : Look for [M⁺] at m/z ~412 (calculated for C₇H₅ClI₂N). Isotopic patterns (I = 127) confirm diiodination .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?

Q. Methodological Answer :

- Isotope Effects : Iodine’s large atomic mass can split signals in NMR. Compare with simulated spectra (e.g., ACD/Labs) .

- X-ray Crystallography : If NMR/IR ambiguities persist, crystallize the compound and analyze crystal packing effects (e.g., as in dihydropyridine derivatives ).

- Control Experiments : Synthesize a dehalogenated analog (e.g., 4-chloro-2,6-dimethylpyridine) to isolate spectral contributions from iodine .

Advanced: How to design experiments probing the regioselectivity of iodination in this compound?

Q. Methodological Answer :

- Mechanistic Probes : Use DFT calculations (Gaussian 16) to model charge distribution. Iodination favors electron-deficient positions; compare with 3,5-dichloro analogs .

- Competitive Reactions : React 4-chloro-2,6-dimethylpyridine with limited ICl (1 eq). LC-MS identifies mono- vs. di-iodinated products .

- Kinetic Studies : Monitor iodination at varying temperatures (25–80°C) via in-situ IR to determine activation barriers .

Basic: What safety protocols are essential when handling this compound?

Q. Methodological Answer :

- Ventilation : Use fume hoods due to potential release of toxic HI or I₂ vapors during synthesis .

- PPE : Acid-resistant gloves, goggles, and lab coats. Iodinated compounds may penetrate latex; use nitrile gloves .

- Waste Disposal : Quench residual iodine with NaHSO₃ before aqueous disposal. Collect organic waste in halogen-specific containers .

Advanced: How can computational modeling predict the stability and reactivity of this compound under varying conditions?

Q. Methodological Answer :

- Molecular Dynamics (MD) : Simulate degradation pathways (e.g., hydrolysis) using AMBER or GROMACS. Focus on C-I bond lability in aqueous/organic solvents .

- QM/MM Studies : Model electrophilic substitution reactions to predict sites for further functionalization (e.g., Suzuki coupling at chloro-position) .

- Thermodynamic Stability : Calculate bond dissociation energies (BDEs) for C-I vs. C-Cl bonds; correlate with DSC/TGA experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.